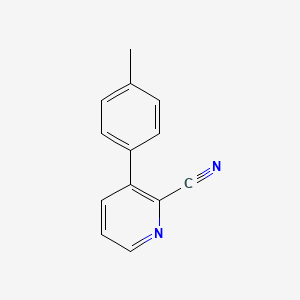

3-(4-Methylphenyl)pyridine-2-carbonitrile

Description

3-(4-Methylphenyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of pyridine, featuring a nitrile group at the second position and a 4-methylphenyl group at the third position

Properties

IUPAC Name |

3-(4-methylphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-4-6-11(7-5-10)12-3-2-8-15-13(12)9-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQZPSFKHYKYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)pyridine-2-carbonitrile typically involves the reaction of 4-methylbenzyl chloride with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3-(4-Methylphenyl)pyridine-2-carbonitrile and its derivatives has been extensively studied. Various methods have been employed to create derivatives that enhance its biological activity:

- Cyclization Reactions : The compound can undergo cyclization reactions to form fused heterocycles, which have shown improved pharmacological properties. For instance, reactions with arylidene malononitrile yield isoquinoline derivatives that exhibit notable biological activities .

- Microwave-Assisted Synthesis : Recent studies have highlighted the efficiency of microwave-assisted synthesis techniques, which significantly improve yield and reduce reaction times compared to conventional methods .

3-(4-Methylphenyl)pyridine-2-carbonitrile exhibits a range of biological activities, making it a valuable candidate in drug discovery:

- Anticancer Properties : Compounds derived from this pyridine structure have been reported to possess cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated significant inhibition of tumor growth in vitro, indicating their potential as anticancer agents .

- Antibacterial and Antifungal Activity : The compound has shown promising results against bacterial strains, indicating its potential use in developing new antibacterial agents . Its derivatives also exhibit antifungal properties, expanding its applicability in treating infections.

- Anti-inflammatory Effects : Research has indicated that certain derivatives can act as anti-inflammatory agents, potentially useful in managing conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-(4-Methylphenyl)pyridine-2-carbonitrile is crucial for optimizing its biological properties:

- Substituent Effects : The introduction of different substituents at various positions on the pyridine ring affects the biological activity significantly. For instance, substituents at the 4 and 6 positions have been shown to enhance anticancer activity .

- Molecular Docking Studies : Computational studies, including molecular docking and DFT calculations, have been employed to predict interactions with biological targets such as proteins and DNA. These studies help in designing more potent derivatives with improved selectivity and efficacy .

Applications in Drug Development

The diverse biological activities of 3-(4-Methylphenyl)pyridine-2-carbonitrile make it a promising scaffold for drug development:

- Lead Compound for Anticancer Drugs : Its ability to inhibit tumor growth positions it as a lead compound for developing new anticancer therapies. Researchers are actively exploring modifications to enhance its potency and reduce side effects .

- Potential Antiviral Agents : Given its activity against certain viral targets, there is ongoing research into its efficacy as an antiviral agent, particularly against HIV and other viral infections .

Material Science Applications

Beyond medicinal chemistry, 3-(4-Methylphenyl)pyridine-2-carbonitrile finds applications in material science:

- Fluorescent Materials : Some derivatives exhibit interesting fluorescent properties that can be harnessed in optoelectronic devices or as fluorescent probes in biochemical assays .

- Polymer Chemistry : Its reactivity allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

3-Cyanopyridine:

4-Methylpyridine: Similar in structure but without the nitrile group.

Uniqueness: 3-(4-Methylphenyl)pyridine-2-carbonitrile is unique due to the presence of both the 4-methylphenyl and nitrile groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.

Biological Activity

Overview

3-(4-Methylphenyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C13H10N2. It features a pyridine ring substituted with a 4-methylphenyl group and a nitrile group at the second position. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Weight : 194.23 g/mol

- IUPAC Name : 3-(4-methylphenyl)pyridine-2-carbonitrile

- Chemical Structure : The compound consists of a pyridine nucleus with a nitrile functional group and a para-methylphenyl substituent.

Antimicrobial Properties

Research indicates that 3-(4-Methylphenyl)pyridine-2-carbonitrile exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, studies have highlighted its efficacy against Staphylococcus epidermidis, demonstrating its potential as an alternative treatment for infections caused by resistant bacteria .

Anticancer Activity

The anticancer properties of this compound have garnered attention in recent studies. It has been identified as an inhibitor of specific cancer cell lines, exhibiting antiproliferative effects. The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell metabolism, which could lead to reduced tumor growth .

The biological activity of 3-(4-Methylphenyl)pyridine-2-carbonitrile is attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitrile group can participate in hydrogen bonding, enhancing the compound's binding affinity to biological macromolecules. This interaction may modulate various biochemical pathways, contributing to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 3-(4-Methylphenyl)pyridine-2-carbonitrile against several strains of bacteria, including both Gram-positive and Gram-negative species. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, suggesting its potential application in treating bacterial infections resistant to conventional therapies .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The IC50 values indicated significant potency against various cancer types, including breast and colon cancer cells. Further investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of 3-(4-Methylphenyl)pyridine-2-carbonitrile, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Cyanopyridine | Pyridine with a cyano group | Moderate antibacterial activity |

| 4-Methylpyridine | Pyridine with a methyl group | Limited biological activity |

| 3-(4-Methylphenyl)pyridine-2-carbonitrile | Pyridine with both methyl and cyano groups | Significant antimicrobial and anticancer activity |

This table illustrates how the combination of functional groups in 3-(4-Methylphenyl)pyridine-2-carbonitrile enhances its biological activity compared to simpler analogs.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Purification | Hexane:EtOAc (8:2) | Silica gel | Ambient | 83 |

How can X-ray crystallography resolve structural ambiguities in 3-(4-methylphenyl)pyridine-2-carbonitrile derivatives?

Advanced Research Question

X-ray crystallography is critical for resolving bond connectivity and confirming the nitrile group's position. For structurally analogous compounds (e.g., 2-ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile), monoclinic crystal systems (space group P21/c) with unit cell parameters a = 14.786 Å, b = 14.634 Å, c = 15.399 Å, and β = 92.288° have been reported . Use the following workflow:

Data Collection : Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : SHELXL-2018 for full-matrix least-squares refinement (R1 = 0.05 for I > 2σ(I)) .

Validation : PLATON to check for missed symmetry or twinning .

Q. Key Challenges :

- Weak scattering from the nitrile group requires high-resolution data (θ > 25°).

- Hydrogen bonding (C–H···N) may influence packing; use Mercury 4.0 to visualize interactions .

How do intermolecular interactions affect the solid-state properties of 3-(4-methylphenyl)pyridine-2-carbonitrile?

Advanced Research Question

Intermolecular forces, particularly C–H···N hydrogen bonds, dominate the crystal packing. Graph-set analysis (e.g., S (6) motifs) reveals chains formed via aromatic C–H donors and nitrile acceptors, as seen in derivatives like 4-(2-fluorophenyl)-2-methoxy-pyridine-3-carbonitrile . These interactions:

- Stabilize the crystal lattice (lattice energy ~30 kJ/mol).

- Influence solubility by creating hydrophobic pockets.

Q. Table 2: Hydrogen Bond Parameters

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|

| C8–H8···N1 | 0.93 | 2.58 | 147 |

What analytical techniques are most effective for characterizing purity and functional groups in this compound?

Basic Research Question

- NMR Spectroscopy :

- HR-MS : Exact mass [M+H]+ = 244.0903 (Δ < 2 ppm error) .

- HPLC : Use C18 columns with acetonitrile/water (70:30) at 1.0 mL/min (retention time ~8.2 min).

How can computational modeling predict the bioactivity of 3-(4-methylphenyl)pyridine-2-carbonitrile derivatives?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV) to predict reactivity. Molecular docking (AutoDock Vina) into targets like AAK1 kinase (PDB: 7LWS) identifies potential binding modes:

- Nitrile groups form hydrogen bonds with Lys76 (ΔG = −9.2 kcal/mol).

- Methylphenyl substituents enhance hydrophobic interactions in the ATP-binding pocket .

Validation : Compare docking scores with experimental IC50 values from kinase inhibition assays.

How should researchers address contradictory crystallographic data in related compounds?

Advanced Research Question

Discrepancies in unit cell parameters or space groups (e.g., P21/n vs. P21/c) may arise from:

- Twinned crystals : Use CELL_NOW to deconvolute overlapping reflections .

- Disorder : Refine occupancies of alternative conformers in SHELXL.

- Validation Tools : Check Rint values (<0.05) and ADDSYM in PLATON to detect higher symmetry .

What safety protocols are essential when handling nitrile-containing derivatives?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and fume hoods (EN 14126 standard).

- Waste Disposal : Neutralize with 10% NaOH before incineration.

- Toxicity Screening : Ames test for mutagenicity (OECD 471).

How do substituent variations impact the electronic properties of the pyridine core?

Advanced Research Question

Electron-withdrawing groups (e.g., –CN) decrease π→π* transition energies (UV-Vis λmax ~270 nm), while methyl groups enhance lipophilicity (logP = 2.8). Hammett constants (σmeta = 0.56 for –C6H4CH3) correlate with reaction rates in SNAr mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.